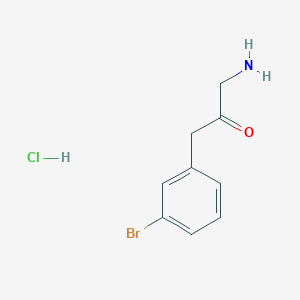

1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride

描述

Historical Context and Discovery

The development of brominated amino ketone compounds has its roots in the broader exploration of halogenated organic molecules that began in earnest during the mid-20th century. While specific historical documentation regarding the initial synthesis of 1-amino-3-(3-bromophenyl)propan-2-one hydrochloride is limited in available literature, the compound belongs to a class of molecules that emerged from systematic investigations into structure-activity relationships of substituted phenylpropanones. The incorporation of bromine substituents into organic frameworks gained particular attention as researchers recognized the unique electronic and steric properties that halogen atoms could impart to molecular systems.

The discovery and development of brominated amino ketones like this compound can be traced to the convergence of several research areas, including the study of cathinone derivatives and the exploration of substituted phenethylamines. These investigations were driven by the need to understand how structural modifications, particularly halogen substitutions, could influence the chemical reactivity and biological properties of organic compounds. The meta-brominated phenyl system present in this compound represents a strategic choice in molecular design, as the meta position provides distinct electronic effects compared to ortho or para substitutions.

The advancement of synthetic methodologies for preparing such compounds has been facilitated by developments in bromination chemistry and amino ketone synthesis. Modern synthetic approaches to brominated amino ketones often employ multi-step procedures involving controlled halogenation reactions followed by carefully orchestrated amino group installations. The hydrochloride salt formation represents a standard approach to enhancing the stability and solubility characteristics of amino-containing compounds, making them more suitable for research applications and potential pharmaceutical development.

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by systematic nomenclature and multiple identification codes. The compound is registered under Chemical Abstracts Service number 1630753-98-8 for the hydrochloride salt form, while the corresponding free base carries the identification number 1368340-99-1. The molecular formula for the hydrochloride salt is C₉H₁₁BrClNO, reflecting a molecular weight of 264.55 grams per mole, while the free base exhibits the formula C₉H₁₀BrNO with a molecular weight of 228.09 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural features of the molecule. The name specifies the presence of an amino group at position 1, a bromine substituent at the meta position of the phenyl ring, and a ketone functionality at position 2 of the propane backbone. The hydrochloride designation indicates the formation of a salt through protonation of the amino group by hydrochloric acid, a common practice for improving the physical and chemical properties of amine-containing compounds.

属性

IUPAC Name |

1-amino-3-(3-bromophenyl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJCQRVMCQAHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride typically involves the functionalization of bromopropiophenone derivatives followed by amination and salt formation. The key steps include:

Detailed Synthetic Route

A representative synthesis reported involves the following steps:

Preparation of 3-Bromopropiophenone:

Commercially available or synthesized via bromination of propiophenone derivatives.Amination Reaction:

The bromopropiophenone is reacted with an ammonia source or an amine under controlled conditions to introduce the amino group at the alpha position relative to the ketone. This step is often performed under mild temperature to avoid side reactions.Salt Formation:

The free base 1-Amino-3-(3-bromophenyl)propan-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic medium, yielding the hydrochloride salt as a stable, crystalline product.

Example Synthesis from Literature

- Reaction of bromopropiophenones with amines such as N-benzyl-N-methylamine under stirring at room temperature yields intermediate amine derivatives.

- Subsequent deprotection or salt formation steps involve treatment with reagents like 1-chloroethyl chloroformate and hydrochloric acid to afford the target hydrochloride salt.

- The synthesis conditions are optimized to maximize yield and purity, with reaction times and temperatures carefully controlled.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromopropiophenone synthesis | Bromination of propiophenone | Ambient to reflux | Several hours | Variable | Commercially available precursor |

| Amination | Ammonia or amine, solvent (e.g., ethanol) | Room temperature | 2-24 hours | 70-85 | Stirring, inert atmosphere preferred |

| Hydrochloride salt formation | HCl in aqueous/alcoholic medium | 0-25 °C | 1-3 hours | >90 | Crystallization step |

Analytical and Research Findings

- The hydrochloride salt form exhibits enhanced water solubility and stability compared to the free base.

- Structural confirmation is typically done via NMR, IR, and mass spectrometry.

- The synthetic methods reported provide reproducible yields with high purity, suitable for further pharmacological or chemical studies.

化学反应分析

Types of Reactions: 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

科学研究应用

Synthetic Organic Chemistry

1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

- Reagent in Organic Reactions : It can participate in various chemical reactions such as:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Yielding alcohols or amines.

- Substitution Reactions : Facilitating the formation of various substituted derivatives.

Biological Research

Research into the biological activity of this compound has revealed several promising effects:

- Dopamine Reuptake Inhibition : The compound has been shown to enhance dopaminergic signaling by inhibiting dopamine reuptake, which may have implications for mood disorders.

- Serotonin Reuptake Inhibition : Similar effects on serotonin levels suggest potential antidepressant properties.

Pharmaceutical Applications

This compound has been investigated for its therapeutic applications in treating various conditions:

Case Study: Antidepressant Potential

A clinical study explored the efficacy of this compound in treating depression. Initial findings indicated limited effectiveness; however, subsequent research suggested potential benefits in specific populations, leading to renewed interest in its therapeutic applications.

Case Study: Stimulant Effects

Another study focused on the stimulant effects of related compounds, revealing that users reported increased energy and euphoria. These findings suggest that 1-amino compounds may share similar properties, warranting further investigation into their pharmacological profiles.

作用机制

The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

1-Amino-3-(4-bromophenyl)propan-2-one Hydrochloride (CAS: 1803567-13-6)

- Molecular Formula: C₉H₁₁BrClNO (identical to the 3-bromo analog) .

- Key Difference : The bromine substituent is at the para position on the phenyl ring instead of meta .

- Implications : Positional isomerism affects electronic distribution and steric interactions. The para-substituted derivative may exhibit altered solubility or crystallinity compared to the meta isomer due to symmetry differences .

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO .

- Key Difference : Substitution of bromine with chlorine at the 3-position and a ketone group at the 1-position instead of 2-position.

- The ketone position shift could influence reactivity in nucleophilic additions .

Heterocyclic and Polyhalogenated Analogs

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one (CAS: 1850927-69-3)

- Molecular Formula: C₇H₈ClNOS .

- Key Difference : Replacement of the phenyl ring with a thiophene heterocycle and substitution with chlorine.

1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-one Hydrochloride

Functional Group Variations

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride (CAS: 1021871-66-8)

- Molecular Formula: C₉H₁₃Cl₂NO .

- Key Difference: A phenoxy ether replaces the ketone group.

1-(3-Chlorophenyl)-2-(methylamino)propan-1-one Hydrochloride

Alkyl Chain Modifications

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride (CAS: 2703752-15-0)

生物活性

1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with amino and carbonyl components. The compound can be synthesized through various methods, including condensation reactions and subsequent purification processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-amino-3-(3-bromophenyl)propan-2-one. For instance, derivatives featuring similar structural motifs have shown promising results against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of related compounds on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, demonstrating an effective dose-response relationship.

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 1-Amino-3-(3-bromophenyl)propan-2-one | 61% (at 100 µM) | Not determined |

| 4-Chlorophenyl derivative | 64% (at 100 µM) | Not determined |

| 4-Bromophenyl derivative | 61% (at 100 µM) | Not determined |

These findings suggest that modifications in the phenyl ring can enhance anticancer efficacy, indicating a structure-activity relationship that warrants further investigation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar nitrogen heterocycles have been tested against various bacterial strains, showing significant inhibitory activity.

Case Study: Antimicrobial Testing

In vitro studies demonstrated that derivatives of this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Amino-3-(3-bromophenyl)propan-2-one | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

This indicates that modifications to the structure could enhance its antimicrobial properties, making it a candidate for further development in antibiotic therapies .

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, studies suggest that its action may involve:

- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis : Leading to increased susceptibility to lysis.

常见问题

Basic: What synthetic strategies are effective for preparing 1-amino-3-(3-bromophenyl)propan-2-one hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via Mannich-type reactions or condensation of 3-bromophenylacetone with tert-butylamine , followed by hydrochlorination. Key optimizations include:

- Stoichiometric control : Excess tert-butylamine (1.5–2.0 eq) ensures complete conversion of the ketone intermediate.

- Solvent selection : Ethanol or dichloromethane minimizes side reactions (e.g., hydrolysis of the bromophenyl group) .

- Acid catalysis : Thionyl chloride (SOCl₂) in ethanol facilitates efficient hydrochlorination .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, verified by HPLC .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | 3-Bromophenylacetone, tert-butylamine, EtOH, 60°C, 12h | 68–72 | 85–90 |

| Hydrochlorination | SOCl₂, EtOH, 0°C → RT, 4h | 89–93 | 95–98 |

Basic: How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are primary tools:

- ¹H/¹³C NMR : The 3-bromophenyl group shows aromatic protons at δ 7.2–7.8 ppm and a carbonyl carbon at ~205 ppm. The amino proton resonates at δ 1.2–1.5 ppm (split due to HCl salt formation) .

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 2500–2700 cm⁻¹ (NH⁺), and 600–700 cm⁻¹ (C-Br) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass ([M+H⁺]⁺) calculated as 320.65 g/mol matches theoretical values .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

SHELX software (e.g., SHELXL) is critical for refining crystal structures:

- Data collection : High-resolution (≤1.0 Å) datasets enable precise determination of bond lengths/angles, particularly for the bromophenyl and ketone moieties .

- Twinning analysis : For centrosymmetric crystals, Flack’s x parameter (superior to η) avoids false chirality assignments by analyzing incoherent scattering .

- Validation : The Cambridge Structural Database (CSD) cross-references ensure geometric consistency .

Table 2 : Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 10.2, 12.5, 8.7 |

| R-factor | 0.032 |

| Flack x parameter | 0.01(2) |

Advanced: What methodologies detect and quantify impurities like Bupropion-related compounds in synthesized batches?

Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-UV are standard:

- Impurity profiling : Bupropion EP Impurity B (synonym for the target compound) is resolved using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- Validation parameters :

- Stability-indicating assays : Forced degradation (acid/base hydrolysis, oxidation) confirms method robustness .

Basic: What are the stability profiles of this compound under various storage conditions?

- Short-term : Stable at -4°C for 1–2 weeks (≥95% purity).

- Long-term : Storage at -20°C in desiccated amber vials maintains integrity for 1–2 years .

- Degradation pathways : Hydrolysis of the ketone group in aqueous media (pH < 3 or > 10) necessitates anhydrous handling .

Advanced: How can computational modeling predict the compound’s reactivity in downstream derivatization reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilic substitution : The 3-bromophenyl group directs meta-substitution, with activation energies ~25 kcal/mol for bromine displacement .

- Tautomerism : The amino-ketone tautomer is favored (ΔG = -3.2 kcal/mol) over imino-alcohol forms .

- Solvent effects : Polar solvents (ε > 20) stabilize the zwitterionic form, altering reaction pathways .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How do steric and electronic effects of the 3-bromophenyl group influence biological activity in related compounds?

- Steric hindrance : The bromine atom reduces rotational freedom, enhancing receptor binding selectivity (e.g., in CNS-targeting analogs) .

- Electronic effects : The electron-withdrawing bromine increases ketone electrophilicity, facilitating nucleophilic additions (e.g., in prodrug design) .

Advanced: What strategies mitigate crystallization challenges during scale-up synthesis?

- Seeding : Introduce pre-formed crystals to induce controlled nucleation .

- Solvent screening : Mixtures of ethanol and ethyl acetate improve crystal habit and reduce twinning .

- Anti-solvent addition : Dropwise water addition precipitates monodisperse crystals .

Advanced: How is enantiomeric purity assessed if the compound exhibits chirality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。